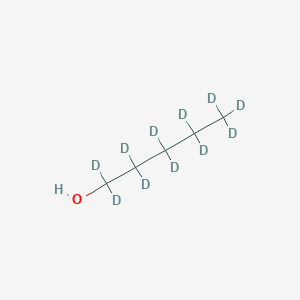

1-Pentan-d11-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-Pentan-d11-ol involves various chemical reactions, including the formation of pentacoordinate 1,2-oxastibetanes, which are synthesized through the reaction of bromo-2-hydroxyalkylstiboranes with NaH. These compounds are considered as potential intermediates in the reactions of stibonium ylides with carbonyl compounds . Additionally, the synthesis of 1-(propylsulfanyl)pentan-2-ol, a related compound, is achieved by reacting 1-propanethiol with 1-bromopentan-2-ol, which can then be further reacted with formaldehyde and secondary amines to produce 2-aminomethyloxy derivatives .

Molecular Structure Analysis

The molecular structure of pentacoordinate 1,2-oxastibetanes, which are structurally related to 1-Pentan-d11-ol, has been elucidated using X-ray crystallographic analyses. These analyses reveal a distorted trigonal bipyramidal structure with smaller C-Sb-O angles in the four-membered ring around antimony compared to the C-P-O angle of pentacoordinate 1,2-oxaphosphetane. NMR spectroscopy further supports the trigonal bipyramidal structure in solution .

Chemical Reactions Analysis

The thermolysis of pentacoordinate 1,2-oxastibetanes has been studied, showing that the reaction conditions can control the reactivity of these compounds. For example, the thermolysis of 3-phenyl-1,2-oxastibetane can yield oxirane with retention of configuration or with inversion of configuration and olefin formation, depending on the presence of LiBr or LiBPh4 . In the context of 1-pentanol, which shares the pentanol moiety with 1-Pentan-d11-ol, its radicals undergo decomposition and isomerization, and its pyrolysis has been studied using quantum chemistry calculations and kinetic modeling to understand the conversion and product selectivities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Pentan-d11-ol can be inferred from studies on similar compounds. For instance, 1-pentanol, when used as a fuel blend with diesel and biodiesel, affects engine performance and emissions. The addition of 1-pentanol increases brake specific fuel consumption and exhaust gas temperature while decreasing brake thermal efficiency. It also impacts CO, HC, and NOx emissions due to its higher latent heat of evaporation and the resulting cooling effect . These properties are crucial for understanding the behavior of 1-Pentan-d11-ol in various applications, including its potential use as a fuel additive or solvent.

Aplicaciones Científicas De Investigación

Adsorption Studies

The adsorption of pentan-1-ol on thin gold film electrodes has been studied, demonstrating its interaction with gold and mercury surfaces. This research provides insights into the chemical behavior of pentan-1-ol on metallic surfaces, relevant for various applications in electrochemistry and surface science (Tucceri & Posadas, 1987).

Synthesis and Properties

Pentan-1-ol has been used in the synthesis of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which were tested as antimicrobial additives and antiseptics. This demonstrates the potential of pentan-1-ol derivatives in pharmaceutical and industrial applications (Dzhafarov et al., 2010).

Environmental and Health Monitoring

Studies have been conducted on the determination of pentan-1-ol in workplace air, emphasizing its importance in occupational safety and health. This research is crucial for understanding the environmental impact and health risks associated with pentan-1-ol exposure (Zielinski, Twardowska, & Kucharska, 2019).

Combustion and Pyrolysis

Research on the pyrolysis and combustion of 1-pentanol provides valuable data for understanding its behavior in thermal processes, relevant for energy production and environmental science (Van de Vijver et al., 2018).

Catalysis and Reaction Studies

Studies on the adsorption of pentenes on Pd surfaces and catalytic reactions involving pentan-1-ol offer insights into its role in catalysis and chemical reactions, useful for industrial chemistry and materials science (Doyle, Shaikhutdinov, & Freund, 2004).

Eco-Compatible Solvent Applications

Pentan-1-ol has been evaluated as an eco-compatible solvent in palladium-catalysed direct arylations, highlighting its potential as a greener alternative to traditional solvents in organic synthesis (Bensaid et al., 2011).

Oxidation Studies

Investigations into the oxidation of pentan-1-ol using various reagents provide insights into its chemical reactivity, important for understanding its behavior in various chemical environments (Karunakaran & Suresh, 2004).

Safety And Hazards

1-Pentan-d11-ol is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and using personal protective equipment .

Relevant Papers There are several papers related to 1-Pentan-d11-ol. For instance, a paper titled “Recent Advances in the Synthetic Chemistry of Bicyclo [1.1.1]pentane” discusses the synthetic chemistry of Bicyclo [1.1.1]pentane . Another paper titled “Direct catalytic asymmetric synthesis of α-chiral bicyclo [1.1.1]pentanes” reports a one-step three-component radical coupling of propellane to afford diverse functionalized bicyclopentanes .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-GILSBCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584004 | |

| Record name | (~2~H_11_)Pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pentan-d11-ol | |

CAS RN |

126840-22-0 | |

| Record name | (~2~H_11_)Pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126840-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

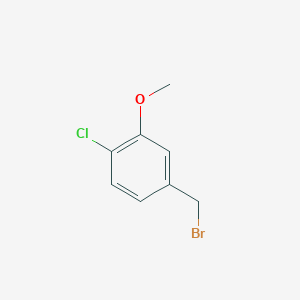

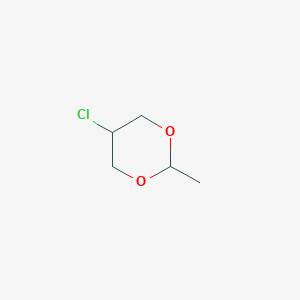

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)